molecular formula C16H19BrN4 B6473246 2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2640899-31-4

2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine

Cat. No.: B6473246
CAS No.: 2640899-31-4
M. Wt: 347.25 g/mol
InChI Key: USCNWKUCYCKYRJ-UHFFFAOYSA-N
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Description

2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 4-bromophenyl ethyl group and a pyrimidine ring

Future Directions

The future directions for such compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . They could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine is unique due to the presence of the bromine atom, which can enhance its binding interactions with biological targets through halogen bonding. This can lead to improved potency and selectivity in its applications .

Properties

IUPAC Name

2-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c17-15-4-2-14(3-5-15)6-9-20-10-12-21(13-11-20)16-18-7-1-8-19-16/h1-5,7-8H,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCNWKUCYCKYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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